Lipophilicity (LogP) Comparison: 4-Chloro vs. 5-Chloro vs. Unsubstituted Thiophene Analogs
The (S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide exhibits a computed LogP of 1.28, as reported on the vendor technical datasheet . This LogP value reflects the contribution of the chlorine atom at the thiophene 4-position and is directly relevant to membrane permeability and off-target promiscuity potential. For comparison, the non-chlorinated 3-amino-3-(thiophen-2-yl)propanamide has a lower molecular weight (170.23 g/mol) and lacks the hydrophobic chlorine contribution, while the 5-chloro isomer (same molecular formula and weight, 204.68 g/mol) places the chlorine at a position with different electronic coupling to the sulfur atom, which is expected to yield a distinct LogP value due to altered dipole moment . No published experimental LogD₇.₄ values were located for these specific analogs in the open literature, so the quantitative differentiation remains a class-level inference based on the well-established additive contribution of aryl chlorine (~+0.7 LogP units vs. H) and positional electronic effects in thiophene systems [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 (4-chloro isomer) |
| Comparator Or Baseline | 3-Amino-3-(thiophen-2-yl)propanamide: LogP not reported; 3-Amino-3-(5-chlorothiophen-2-yl)propanamide: LogP not reported |
| Quantified Difference | Approximately +0.7 LogP units vs. non-halogenated analog (class-level estimate); positional isomer difference unquantified in open literature |
| Conditions | Computed LogP values from vendor datasheet (ChemScene); experimental confirmation not available |
Why This Matters
A LogP of ~1.3 places this compound in a favourable range for lead-like properties (LogP <3), but the ~0.7 unit increase over the non-halogenated analog may be decisive when tuning lipophilicity-driven off-target binding or solubility in a specific series.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. 1995. (Class-level chlorine contribution to LogP.) View Source
